beta-N-Methylamino-L-alanine

Descripción general

Descripción

El clorhidrato de β-N-Metilamino-L-alanina (BMAA) es un aminoácido no proteinogénico producido por cianobacterias. Se ha implicado en varias enfermedades neurodegenerativas, incluida la esclerosis lateral amiotrófica (ELA) y la enfermedad de Alzheimer . El clorhidrato de BMAA es conocido por sus propiedades neurotóxicas y ha sido objeto de una investigación exhaustiva debido a sus posibles impactos ambientales y para la salud .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del clorhidrato de BMAA normalmente implica la metilación de la L-alanina. Un método común incluye el uso de metilamina y formaldehído en condiciones ácidas para producir BMAA, que luego se convierte en su sal de clorhidrato . Las condiciones de reacción a menudo requieren un control cuidadoso de la temperatura y el pH para garantizar que se obtenga el producto deseado.

Métodos de producción industrial

La producción industrial del clorhidrato de BMAA implica la síntesis a gran escala utilizando rutas químicas similares, pero optimizadas para obtener rendimientos y pureza más altos. El proceso puede incluir pasos de purificación adicionales, como la cristalización y la recristalización, para lograr la calidad deseada del compuesto .

Análisis De Reacciones Químicas

BMAA as a Glutamate Agonist

BMAA can act as a glutamate agonist under physiological conditions when bicarbonated, potentially leading to excitotoxicity in neurons .

Interaction with Bicarbonate

BMAA interacts with sodium bicarbonate to form α-carbamate and β-carbamate adducts . At neutral pH, these adducts coexist in solution and undergo chemical exchange with free BMAA. The equilibrium is dynamic, with measurable exchange rates between free BMAA and the carbamate adducts .

Equilibrium Constants :

The exchange rates between free BMAA and α-carbamate and β-carbamate are defined as k1α (reverse rate k2α) and k1β (reverse rate k2β), with chemical equilibrium constants of Kα and Kβ, respectively .

BMAA and Aminoacyl-tRNA Synthetases (aaRS)

BMAA interacts with alanyl-tRNA synthetase (AlaRS), acting as a substrate for human AlaRS and forming BMAA-tRNAAla . It can escape AlaRS proofreading activity and inhibit both cognate amino acid activation and editing functions of AlaRS .

Inhibition Kinetics :

BMAA acts as a competitive inhibitor of human AlaRS . It increases the of AlaRS activation without affecting .

Impact on Editing Domain :

BMAA perturbs the intrinsic AlaRS editing activity . Treatment with BMAA resulted in a 2.4-fold increase in the half-life of Ser-tRNA, showing that BMAA affects the AlaRS editing activity .

Other reactions

Aplicaciones Científicas De Investigación

Neurotoxicity Studies

BMAA has been extensively studied for its neurotoxic properties. Research indicates that BMAA can induce oxidative stress and mitochondrial dysfunction in neuronal cells. For instance, a study investigated the effects of BMAA on mitochondrial activity and found that it increased reactive oxygen species (ROS) production while decreasing antioxidant capacity in liver and kidney cells . This suggests that BMAA may disrupt cellular homeostasis, potentially leading to neurodegenerative conditions.

Case Study: Mitochondrial Effects

- Objective : To assess the impact of BMAA on ATPase activity in mitochondria.

- Findings : BMAA at a concentration of 1 mM significantly increased ATPase activity in freeze-thawed mitochondria, indicating a direct interaction with mitochondrial complexes .

Misincorporation in Proteins

Recent studies have explored the misincorporation of BMAA into proteins within human cells. This phenomenon raises concerns about the potential for BMAA to contribute to cellular dysfunction through the formation of abnormal proteins.

Research Findings

- Study Design : Human cell lines were treated with varying concentrations of BMAA to observe misincorporation effects.

- Results : The study demonstrated that BMAA could misincorporate into proteins, leading to toxicity characterized by impaired metabolic activity .

Association with Neurodegenerative Diseases

BMAA has been hypothesized to play a role in various neurodegenerative diseases, particularly ALS and AD. However, research findings have been mixed.

Controversial Findings

- A comprehensive study using mass spectrometry found no detectable levels of BMAA in brain tissues from patients with AD or healthy controls, challenging previous assumptions about its involvement in neurodegeneration . This highlights the need for further investigation into the mechanisms by which BMAA may affect neurological health.

Environmental Monitoring and Toxicology

BMAA's presence in aquatic environments raises concerns about its impact on marine life and human health. It has been detected in fish species that inhabit contaminated waters, suggesting bioaccumulation risks.

Monitoring Applications

- Species Studied : Marine flatfish (Limanda limanda) were analyzed for immune response indicators related to contaminant exposure.

- Findings : Elevated levels of BMAA were linked to compromised immune functions in fish, indicating potential ecological impacts .

Potential Therapeutic Applications

Despite its toxicity, there is ongoing research into the potential therapeutic applications of BMAA derivatives or analogs. Understanding its biochemical pathways could lead to novel treatments for conditions characterized by oxidative stress or mitochondrial dysfunction.

Summary Table of Key Findings

| Application Area | Findings/Implications |

|---|---|

| Neurotoxicity Studies | Induces oxidative stress; affects mitochondrial function; increases ROS production |

| Protein Misincorporation | Misincorporates into proteins; leads to cellular toxicity |

| Neurodegenerative Disease Links | Mixed evidence regarding involvement in ALS/AD; requires further investigation |

| Environmental Monitoring | Detected in aquatic species; linked to immune dysfunction |

| Potential Therapeutic Applications | Exploration of derivatives for oxidative stress-related conditions |

Mecanismo De Acción

Los efectos neurotóxicos del clorhidrato de BMAA se deben principalmente a su capacidad de imitar al neurotransmisor glutamato, lo que lleva a la excitotoxicidad. BMAA se une a los receptores de glutamato, provocando una afluencia de iones de calcio a las neuronas, lo que puede provocar la muerte celular. Además, BMAA puede incorporarse erróneamente a las proteínas, lo que lleva al mal plegamiento y agregación de proteínas . El compuesto también inhibe el antiportador cisteína/glutamato, lo que lleva a una disminución del antioxidante glutatión, contribuyendo aún más al estrés oxidativo .

Comparación Con Compuestos Similares

El clorhidrato de BMAA a menudo se compara con otros compuestos similares, como:

β-Amino-N-metilalanina (BAMA): Otro aminoácido no proteinogénico con propiedades neurotóxicas similares.

N-(2-Aminoetil)glicina (AEG): Un compuesto con toxicidades diferentes pero características estructurales similares.

Ácido 2,4-diaminobutírico (DAB): Conocido por su presencia en cianobacterias y sus posibles efectos neurotóxicos.

En comparación con estos compuestos, el clorhidrato de BMAA es único debido a su unión específica a los receptores de glutamato y su capacidad de incorporarse erróneamente a las proteínas, lo que lleva a efectos neurodegenerativos .

Actividad Biológica

β-N-Methylamino-L-alanine (BMAA) is a non-proteinogenic amino acid produced primarily by cyanobacteria. It has garnered significant attention due to its potential neurotoxic effects and association with various neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS), Alzheimer's disease (AD), and Parkinsonism Dementia Complex (PDC). This article reviews the biological activity of BMAA, focusing on its mechanisms of action, toxicological effects, and implications for human health.

Overview of BMAA

BMAA is structurally similar to the amino acid L-serine and can be misincorporated into proteins, leading to dysfunctional protein synthesis. Its production is linked to cyanobacterial blooms, which can contaminate aquatic food webs and pose risks to human health through dietary exposure.

1. Neurotoxicity

BMAA has been implicated in neurotoxic pathways that may contribute to the development of neurodegenerative diseases:

- Protein Misincorporation : BMAA can be incorporated into proteins in place of L-serine, leading to protein misfolding and aggregation, which are hallmarks of neurodegenerative diseases .

- Glutamate Receptor Blockade : Research indicates that BMAA can block glutamate receptors, causing excitotoxicity and neuronal damage in both insects and mammals .

- Oxidative Stress : BMAA exposure increases the production of reactive oxygen species (ROS), which can lead to cellular damage and apoptosis .

2. Effects on Mitochondrial Function

BMAA has shown significant effects on mitochondrial activity:

- ATPase Activity Modulation : Studies have demonstrated that BMAA can influence ATPase activity in mitochondria. At concentrations around 1 mM, BMAA was found to enhance ATPase activity in freeze-thawed mitochondria by approximately 121% compared to control conditions .

- Impact on Sympathetic Nervous System : BMAA inhibits semicarbazide-sensitive amine oxidases (SSAOs), which play a role in degrading biogenic amines. This inhibition may disrupt normal sympathetic signaling pathways .

Case Study 1: Guam's ALS/PDC Incidence

The relationship between BMAA exposure and the high incidence of ALS/PDC among the Chamorro people of Guam has been a focal point of research:

- Historical Context : The consumption of cycad flour, which contains BMAA-producing cyanobacteria, was linked to the onset of neurological diseases in this population during the mid-20th century .

- Epidemiological Evidence : Studies have shown elevated levels of BMAA in the brains of ALS patients compared to controls, suggesting a potential causal link .

Case Study 2: Animal Models

Research using vervet monkeys demonstrated that chronic dietary exposure to BMAA resulted in neurofibrillary tangles and amyloid deposits similar to those seen in human ALS cases, supporting the hypothesis that BMAA may act as an environmental trigger for neurodegenerative diseases .

Comparative Toxicity Data

Propiedades

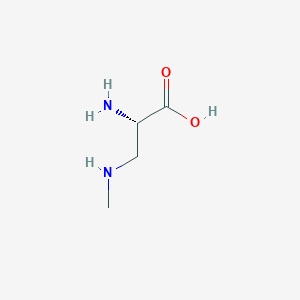

IUPAC Name |

(2S)-2-amino-3-(methylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c1-6-2-3(5)4(7)8/h3,6H,2,5H2,1H3,(H,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJVHVMNGOZXSOZ-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166611 | |

| Record name | beta-N-Methylamino-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15920-93-1 | |

| Record name | β-(N-Methylamino)-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15920-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-N-Methylamino-L-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015920931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-N-Methylamino-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-METHYLAMINO-L-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/108SA6URTV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does BMAA interact with its targets in the central nervous system?

A1: BMAA interacts with multiple targets within the central nervous system, primarily glutamate receptors. Research indicates that BMAA acts as an agonist at both NMDA receptors [] and AMPA/kainate receptors []. It also activates metabotropic glutamate receptors (mGluR5) []. This activation leads to excitotoxicity, a process where excessive stimulation of neurons leads to their damage and death.

Q2: What are the downstream effects of BMAA-induced excitotoxicity?

A2: BMAA-induced excitotoxicity triggers a cascade of events, including:

- Increased intracellular calcium: BMAA elevates intracellular calcium levels, disrupting cellular signaling pathways and ultimately leading to neuronal death [].

- Oxidative stress: BMAA promotes the formation of reactive oxygen species, causing damage to cellular components like DNA, proteins, and lipids [].

- Protein misfolding: As a non-protein amino acid, BMAA can be mistakenly incorporated into proteins during synthesis, leading to misfolding and aggregation [].

- Neuroinflammation: BMAA exposure can trigger an inflammatory response in the brain, further contributing to neuronal damage [].

Q3: What is the molecular formula, weight, and spectroscopic data for BMAA?

A3:

- Spectroscopic Data: While specific spectroscopic data isn't provided in these papers, BMAA can be characterized using techniques like NMR [, ] and mass spectrometry [, , ]. These techniques provide information on the structure and purity of BMAA.

Q4: Are there computational models available to study BMAA interactions?

A4: Yes, computational studies have been employed to understand how BMAA interacts with its targets. For instance, molecular dynamics simulations have been used to investigate the binding modes of BMAA and its carbamate adducts to GluR2, a subtype of AMPA receptors []. These simulations provide insights into the structural basis of BMAA's effects.

Q5: How do structural modifications of BMAA affect its activity?

A5: The D-enantiomer of BMAA (D-BMAA) is a more potent agonist at the glycine modulatory site of NMDA receptors than L-BMAA []. Carbamate adducts of BMAA, formed through its reaction with bicarbonate, have shown comparable binding affinity to glutamate at GluR2 receptors []. These findings highlight the importance of specific structural features for BMAA activity.

Q6: How is BMAA absorbed, distributed, metabolized, and excreted in living organisms?

A7: Research suggests that BMAA can cross the blood-brain barrier and placental barrier [, ]. Studies in rodents have demonstrated the transfer of BMAA to offspring through breast milk and deposition in bird eggs, particularly in the yolk []. While not extensively metabolized, BMAA can form carbamate adducts in the presence of bicarbonate [].

Q7: What is the in vivo activity and efficacy of BMAA?

A8: While BMAA is not used therapeutically, its neurotoxic effects have been observed in animal models. For instance, intravenous administration of BMAA in rats has been shown to induce a range of symptoms mimicking those of ALS/PDC, including motor neuron death, astrogliosis, and accumulation of misfolded proteins like tau and TDP-43 [].

Q8: What in vitro and in vivo models have been used to study BMAA toxicity?

A9:

- In vitro: Primary cultures of rat brain cells [], mouse cortical neurons [, ], rat cerebellar granule cells [], and motoneuron hybrid cell lines [] have been used to assess BMAA’s excitotoxic effects.

- In vivo: Rodent models have been used to study BMAA’s impact on behavior, motor function, and neuropathology following neonatal and adult exposure [, , ]. Primate models have also been employed to investigate the long-term consequences of BMAA exposure on motor function and behavior [, ].

Q9: What are the known toxic effects of BMAA?

A9: BMAA is a neurotoxin linked to various neurodegenerative diseases.

- Motor neuron degeneration: BMAA exposure can lead to the death of motor neurons, cells responsible for controlling muscle movement. This effect has been observed in both in vitro and in vivo models [, , ].

- Cognitive impairment: Studies in rodents have shown that neonatal exposure to BMAA can lead to long-term learning and memory deficits [].

- Potential role in neurodegenerative diseases: BMAA has been implicated as a potential environmental risk factor for neurodegenerative diseases like ALS, Parkinson’s disease, and Alzheimer's disease [, , , ].

Q10: What analytical techniques are commonly used to detect and quantify BMAA?

A10: Several techniques are employed for BMAA analysis:

- High-performance liquid chromatography (HPLC): This method, often coupled with fluorescence detection, is used to separate and quantify BMAA in various matrices [, ].

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS): This highly sensitive and selective technique allows for the identification and quantification of BMAA and its isomers in complex samples like cyanobacteria, shellfish, and biological tissues [, , , , ].

- Nuclear Magnetic Resonance (NMR): NMR spectroscopy provides structural information and can be used to study the interaction of BMAA with other molecules, such as bicarbonate [, ].

Q11: What are the sources of BMAA in the environment?

A13: BMAA is primarily produced by cyanobacteria, photosynthetic bacteria found in diverse aquatic environments worldwide [, , ]. It is also found in cycad trees, primarily in the seeds, which have been linked to the high incidence of ALS/PDC in Guam [, ].

Q12: How does BMAA impact the environment?

A14: BMAA’s presence in water bodies raises concerns about its potential impact on aquatic ecosystems. Studies have shown that BMAA can bioaccumulate in the food chain, reaching higher concentrations in organisms at higher trophic levels [, , , ]. This biomagnification poses a potential risk to wildlife and humans who consume contaminated seafood.

Q13: How are analytical methods for BMAA validated?

A13: Validation of analytical methods for BMAA is crucial to ensure accurate and reliable results. This typically involves assessing:

- Specificity: Ensuring that the method can distinguish BMAA from other compounds, particularly its isomers, which can interfere with analysis [].

Q14: Does BMAA interact with drug transporters?

A16: Yes, BMAA can utilize amino acid transporters to cross biological membranes. Studies suggest that BMAA can be transported by system L amino acid transporters, particularly LAT1, which is highly expressed at the blood-brain barrier []. This interaction highlights a potential route for BMAA entry into the central nervous system.

Q15: What is known about the biodegradability of BMAA?

A17: While specific information on BMAA's biodegradation pathways is limited in these papers, research suggests it is not extensively metabolized in biological systems []. Understanding its environmental fate and degradation pathways is crucial for assessing its long-term impact.

Q16: What resources are available for BMAA research?

A16: Several resources support BMAA research:

- Culture collections: Institutions like the American Type Culture Collection (ATCC) maintain various cyanobacterial strains, providing researchers with access to these organisms for study [].

Q17: What are some key milestones in BMAA research?

A19:

- Early association with ALS/PDC: The link between BMAA and the high incidence of ALS/PDC in Guam was first proposed in the mid-20th century [, ].

- Discovery of BMAA production by cyanobacteria: Research in the early 2000s revealed that BMAA is produced not only by cycads but also by a wide range of cyanobacteria [, ]. This finding significantly expanded the potential for human exposure to this neurotoxin.

- Development of sensitive analytical techniques: The development and refinement of techniques like HPLC and LC-MS/MS have allowed for more accurate and sensitive detection and quantification of BMAA in complex matrices, facilitating research on its distribution, bioaccumulation, and potential health effects [, , , , , , ].

Q18: What are some examples of cross-disciplinary research on BMAA?

A18: BMAA research involves collaborations across various disciplines, including:

- Ecology and Toxicology: Researchers in these fields work together to understand BMAA's distribution in the environment, its bioaccumulation in food webs, and its potential ecological impacts [, , , , ].

- Neuroscience and Pharmacology: Collaborations in these areas focus on elucidating the mechanisms underlying BMAA's neurotoxicity, identifying potential therapeutic targets, and developing strategies to mitigate its effects [, , , , , , , , , , ].

- Analytical Chemistry and Environmental Engineering: These disciplines collaborate to develop and refine analytical methods for BMAA detection and quantification, as well as to explore technologies for removing BMAA from contaminated water sources [, , , , , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.